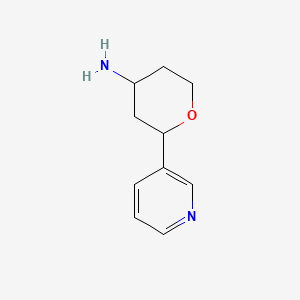

2-(Pyridin-3-yl)oxan-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Pyridin-3-yl)oxan-4-amine” is a chemical compound with the CAS Number: 1343908-15-5. It has a molecular weight of 178.23 . The IUPAC name for this compound is 2-(3-pyridinyl)tetrahydro-2H-pyran-4-amine .

Molecular Structure Analysis

The InChI code for “2-(Pyridin-3-yl)oxan-4-amine” is 1S/C10H14N2O/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

“2-(Pyridin-3-yl)oxan-4-amine” is a liquid at room temperature . It has a molecular weight of 178.23 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.科学的研究の応用

- Synthesis : Researchers have efficiently synthesized novel pyridine derivatives using palladium-catalyzed Suzuki cross-coupling reactions. These derivatives include compounds 2a–2i and 4a–4i, obtained from 5-bromo-2-methylpyridin-3-amine and arylboronic acids. The synthesis yields moderate to good results .

- Quantum Mechanical Investigations : Density functional theory (DFT) studies were conducted on these pyridine derivatives. Researchers analyzed frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements. These insights help understand reaction pathways and identify potential chiral dopants for liquid crystals .

- Biological Activities : The synthesized pyridine derivatives were evaluated for anti-thrombolytic, biofilm inhibition, and haemolytic activities. Compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood .

- Some of the target compounds derived from 2-(Pyridin-3-yl)oxan-4-amine displayed better anti-fibrosis activity than Pirfenidone (PFD) and other reference compounds on HSC-T6 cells .

- After synthesizing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, researchers evaluated its derivatives toward a panel of protein kinases. The planar pyrido[3,4-g]quinazoline tricyclic structure showed promise in this context .

- An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes was achieved through direct Csp3-H oxidation with water. This method provides a mild approach for obtaining aromatic ketones .

Medicinal Chemistry

Anti-Fibrosis Activity

Protein Kinase Inhibition

Csp3-H Oxidation

Safety and Hazards

作用機序

Target of Action

Compounds containing a pyridine scaffold have been found to have medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer agents .

Mode of Action

Pyridine-containing compounds have been shown to exhibit cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

Biochemical Pathways

Pyridine-containing compounds have been associated with a variety of biochemical pathways due to their broad spectrum of medicinal applications .

Result of Action

Pyridine-containing compounds have been associated with cytotoxic properties against tumor cells .

Action Environment

The compound is stored at a temperature of 4 degrees celsius, which may influence its stability .

特性

IUPAC Name |

2-pyridin-3-yloxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXJMZAFZYHREV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1N)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-3-yl)oxan-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine](/img/structure/B2515410.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2515415.png)

![N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide](/img/structure/B2515418.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2515423.png)

![7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2515425.png)

![7-tert-butyl-4-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2515429.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2515431.png)